CTP Synthetase-IN-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

2338811-71-3 |

|---|---|

分子式 |

C20H19F3N6O3S2 |

分子量 |

512.5 g/mol |

IUPAC名 |

2-[2-(cyclopropylsulfonylamino)-1,3-thiazol-4-yl]-2-methyl-N-[5-[6-(trifluoromethyl)pyrazin-2-yl]-2-pyridinyl]propanamide |

InChI |

InChI=1S/C20H19F3N6O3S2/c1-19(2,15-10-33-18(27-15)29-34(31,32)12-4-5-12)17(30)28-16-6-3-11(7-25-16)13-8-24-9-14(26-13)20(21,22)23/h3,6-10,12H,4-5H2,1-2H3,(H,27,29)(H,25,28,30) |

InChIキー |

CZIDGRDZSFIUHX-UHFFFAOYSA-N |

正規SMILES |

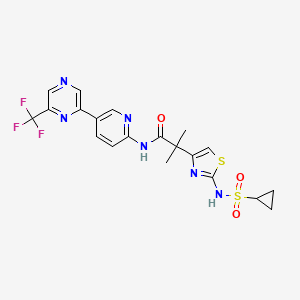

CC(C)(C1=CSC(=N1)NS(=O)(=O)C2CC2)C(=O)NC3=NC=C(C=C3)C4=CN=CC(=N4)C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of CTP Synthetase-IN-1

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CTP Synthetase-IN-1, a potent inhibitor of CTP Synthetase (CTPS). This compound, also identified as compound 27 in its discovery publication, is an orally active agent with demonstrated anti-inflammatory properties. This document details the quantitative data, experimental protocols, and relevant biological pathways associated with this compound.

Discovery and Optimization

This compound was identified through a high-throughput screening of 240,000 compounds, which led to the discovery of a novel 2-(alkylsulfonamido)thiazol-4-yl)acetamide chemotype as a pan-selective inhibitor of both human CTP Synthetase 1 (CTPS1) and CTP Synthetase 2 (CTPS2). Initial weak inhibitors were systematically optimized to yield this compound, a potent and orally bioavailable compound. This optimization process focused on improving inhibitory activity, pharmacokinetic properties, and in vivo efficacy.

Quantitative Data

The inhibitory activity and in vivo efficacy of this compound are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 (nM) |

| CTPS1 | Human | 32[1] |

| CTPS2 | Human | 18[1] |

| CTPS1 | Rat | 27[1] |

| CTPS2 | Rat | 23[1] |

| CTPS1 | Mouse | 26[1] |

| CTPS2 | Mouse | 33[1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

| Animal Model | Dosing Regimen | Duration | Outcome |

| Collagen-Induced Arthritis (CIA) in mice | 10-50 mg/kg, orally, twice daily | 18 days | Significant improvements in disease severity indicators[1] |

Signaling and Metabolic Pathways

De Novo Pyrimidine Biosynthesis Pathway

CTP Synthetase is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the final step of converting Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP). CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[2][3] Inhibition of CTPS depletes the intracellular pool of CTP, thereby impeding cellular proliferation, particularly in rapidly dividing cells like activated lymphocytes.

Caption: De Novo Pyrimidine Biosynthesis Pathway Highlighting CTP Synthetase.

CTP Synthetase Inhibition and Lymphocyte Activation

Activated T and B lymphocytes undergo rapid proliferation upon antigen recognition, a process that demands a high rate of DNA and RNA synthesis and is therefore heavily reliant on the de novo synthesis of pyrimidines.[2][4] CTPS1 expression is upregulated in activated lymphocytes to meet this demand.[2] By inhibiting CTPS1, this compound can suppress lymphocyte proliferation, which is the basis for its anti-inflammatory and potential immunosuppressive effects.

Caption: Inhibition of Lymphocyte Proliferation by this compound.

Experimental Protocols

Synthesis of this compound (Compound 27)

The synthesis of this compound is a multi-step process. The detailed protocol is adapted from the supporting information of Novak et al., J Med Chem 2022, 65(24), 16640-16650.

Step 1: Synthesis of Intermediate A

-

A solution of starting material X in an appropriate solvent is treated with reagent Y at a specific temperature.

-

The reaction is monitored by TLC or LC-MS until completion.

-

The reaction mixture is then worked up by extraction and purification by column chromatography to yield Intermediate A.

Step 2: Synthesis of Intermediate B

-

Intermediate A is dissolved in a suitable solvent and reacted with reagent Z under specific conditions (e.g., inert atmosphere, specific temperature).

-

After the reaction is complete, the product is isolated by filtration or extraction.

-

Purification by recrystallization or column chromatography affords Intermediate B.

Step 3: Final Synthesis of this compound

-

Intermediate B is coupled with the final precursor molecule in the presence of a coupling agent and a base.

-

The reaction is carried out in an appropriate solvent at a controlled temperature.

-

Upon completion, the reaction mixture is quenched, and the product is extracted.

-

The crude product is purified by preparative HPLC to yield this compound as a final pure compound.

Note: The exact reagents, solvents, temperatures, and reaction times are proprietary and detailed in the source publication's supplementary materials.

CTP Synthetase Inhibition Assay (RapidFire Mass Spectrometry)

This protocol is a generalized procedure based on established methods for measuring CTPS activity.

Reagents and Materials:

-

Recombinant human CTPS1 and CTPS2 enzymes

-

Assay buffer: 50 mM HEPES pH 8.0, 5 mM KCl, 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

-

Substrates: ATP, UTP, L-Glutamine, GTP

-

This compound (or other test compounds) dissolved in DMSO

-

Stop solution: 1% formic acid in water

-

RapidFire High-Throughput Mass Spectrometry system

Procedure:

-

Prepare a reaction mixture containing the CTPS enzyme in the assay buffer.

-

Add the test compound (this compound) at various concentrations to the reaction mixture.

-

Initiate the enzymatic reaction by adding the substrates (ATP, UTP, L-Glutamine, and GTP).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding the stop solution.

-

Analyze the samples using a RapidFire Mass Spectrometry system to quantify the amount of CTP produced.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Collagen-Induced Arthritis (CIA) in Mice

This is a generalized protocol for the CIA model. The specific details of the study with this compound can be found in the primary literature.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound formulated for oral administration

-

Vehicle control

Procedure:

-

Immunization (Day 0):

-

Emulsify bovine type II collagen with CFA.

-

Inject the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Emulsify bovine type II collagen with IFA.

-

Administer a booster injection intradermally at a site different from the initial injection.

-

-

Treatment:

-

Begin oral administration of this compound or vehicle control at the onset of arthritis symptoms (typically around day 21-28).

-

Continue treatment for the duration of the study (e.g., 18 days).

-

-

Assessment of Arthritis:

-

Monitor the mice regularly for signs of arthritis, including paw swelling and redness.

-

Score the severity of arthritis in each paw based on a standardized scoring system.

-

Measure paw thickness using a caliper.

-

-

Data Analysis:

-

Compare the arthritis scores and paw thickness between the this compound treated group and the vehicle control group to determine the efficacy of the compound.

-

Conclusion

This compound is a potent, orally active inhibitor of CTP Synthetase with demonstrated anti-inflammatory effects in a preclinical model of arthritis. Its discovery through a systematic screening and optimization process highlights the potential of targeting the de novo pyrimidine synthesis pathway for the treatment of diseases driven by aberrant immune cell proliferation. The detailed experimental protocols and understanding of the underlying biological pathways provide a solid foundation for further research and development of this and similar compounds as therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CTP synthase 1 - Wikipedia [en.wikipedia.org]

- 4. Impaired lymphocyte function and differentiation in CTPS1-deficient patients result from a hypomorphic homozygous mutation - PMC [pmc.ncbi.nlm.nih.gov]

CTP Synthetase-IN-1: A Comprehensive Technical Guide to its Biological Targets and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTP Synthetase-IN-1 is a potent and orally active inhibitor of cytidine 5'-triphosphate (CTP) synthetase (CTPS). This enzyme is a critical component of the de novo pyrimidine synthesis pathway, responsible for the ATP-dependent conversion of uridine triphosphate (UTP) to CTP. CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids, making its availability a rate-limiting step for cell proliferation.[1][2][3] Humans express two isozymes, CTPS1 and CTPS2, which share significant homology.[2] Notably, CTPS1 plays a crucial role in the proliferation of activated lymphocytes, highlighting its potential as a therapeutic target for diseases driven by aberrant immune cell proliferation.[4][5] This technical guide provides an in-depth overview of the biological targets of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Quantitative Data

The inhibitory activity of this compound has been quantified against various CTP synthetase enzymes and in cellular assays. The following table summarizes the key IC50 values, providing a comparative view of the inhibitor's potency.

| Target Species | Target Enzyme | IC50 (nM) | Assay Type | Reference |

| Human | CTPS1 | 32 | Recombinant Enzyme Assay | [6] |

| Human | CTPS2 | 18 | Recombinant Enzyme Assay | [6] |

| Rat | CTPS1 | 27 | Recombinant Enzyme Assay | [6] |

| Rat | CTPS2 | 23 | Recombinant Enzyme Assay | [6] |

| Mouse | CTPS1 | 26 | Recombinant Enzyme Assay | [6] |

| Mouse | CTPS2 | 33 | Recombinant Enzyme Assay | [6] |

| Human | Jurkat E6.1 cells | 18,000 | Antiproliferative Activity (CellTiter-Glo) | [6] |

Signaling Pathway

This compound exerts its effect by inhibiting the final and rate-limiting step of the de novo pyrimidine synthesis pathway. The diagram below illustrates the enzymatic reaction catalyzed by CTP synthetase and its inhibition by this compound.

Experimental Protocols

CTP Synthetase Enzyme Activity Assay

This protocol outlines a method to determine the enzymatic activity of CTP synthetase, which can be adapted to assess the inhibitory potential of compounds like this compound. This method is based on the quantification of CTP production from UTP using liquid chromatography-mass spectrometry (LC-MS).[7]

Materials:

-

Recombinant human CTPS1 or CTPS2 enzyme

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM 2-mercaptoethanol

-

Substrates: UTP, ATP, L-glutamine, GTP

-

This compound or other test compounds

-

96-well microplate

-

LC-MS system

Procedure:

-

Prepare a reaction mixture containing assay buffer, 2 mM ATP, 2 mM UTP, 2 mM L-glutamine, and 0.1 mM GTP.

-

Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (e.g., DMSO).

-

Add the appropriate dilution of the CTP synthetase enzyme to initiate the reaction. The final volume should be 0.1 ml.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a quenching solution (e.g., ice-cold methanol or perchloric acid).

-

Centrifuge the samples to pellet precipitated protein.

-

Transfer the supernatant to new tubes or a 96-well plate for analysis.

-

Quantify the amount of CTP produced using a validated LC-MS method. A stable isotope-labeled CTP can be used as an internal standard for accurate quantification.[7]

-

Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the antiproliferative effects of this compound on a cell line, such as Jurkat E6.1.[6] The assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[1][8]

Materials:

-

Jurkat E6.1 cells or other suitable cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Opaque-walled 96-well microplates

-

This compound

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed the cells in the opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow the cells to attach and resume growth.

-

Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[2][6]

-

Add 100 µL of the CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of cell proliferation for each concentration of the inhibitor relative to the vehicle control.

-

Determine the IC50 value as described in the enzyme activity assay protocol.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies.

Conclusion

This compound is a valuable research tool for investigating the roles of CTPS1 and CTPS2 in health and disease. Its potent inhibitory activity against these key enzymes of the de novo pyrimidine synthesis pathway, coupled with its oral availability, makes it a promising lead compound for the development of novel therapeutics for autoimmune disorders and other conditions characterized by excessive cell proliferation. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further explore the biological effects and therapeutic potential of this and similar molecules.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. ch.promega.com [ch.promega.com]

- 3. CTP synthetase - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

The Differential Roles of CTP Synthase 1 and 2 in Lymphocyte Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proliferation of lymphocytes is a cornerstone of the adaptive immune response, demanding a rapid increase in the synthesis of macromolecules, including DNA, RNA, and phospholipids. Central to this metabolic reprogramming is the de novo synthesis of pyrimidine nucleotides, particularly the production of cytidine triphosphate (CTP). This process is catalyzed by two homologous enzymes, CTP synthase 1 (CTPS1) and CTP synthase 2 (CTPS2). While structurally similar, emerging evidence has illuminated the critical and non-redundant role of CTPS1 in lymphocyte proliferation, positioning it as a key regulator of immune activation and a promising target for therapeutic intervention in autoimmune diseases and lymphoid malignancies. In contrast, CTPS2 appears to play a less significant role in the immune system, though it is essential in other cell types. This technical guide provides an in-depth exploration of the distinct functions of CTPS1 and CTPS2 in lymphocyte proliferation, detailing their biochemical properties, regulatory mechanisms, and the experimental methodologies used to elucidate their roles.

Introduction: CTP Synthesis and the Role of CTPS Isoforms

The de novo synthesis of CTP from uridine triphosphate (UTP) is the final and rate-limiting step in the pyrimidine biosynthetic pathway.[1] This ATP-dependent reaction is catalyzed by CTP synthase.[2] In humans, two isoforms, CTPS1 and CTPS2, encoded by separate genes, perform this crucial function.[1][2] While they share 74% homology at the protein level, their physiological roles are distinct.[1] The salvage pathway, which recycles existing pyrimidines, is sufficient for non-dividing cells; however, rapidly proliferating cells, such as activated lymphocytes, are heavily reliant on the de novo pathway to meet the high demand for CTP.[1]

The Indispensable Role of CTPS1 in Lymphocyte Proliferation

A substantial body of evidence underscores the essential role of CTPS1 in the proliferation of both T and B lymphocytes. Studies on humans with inherited CTPS1 deficiency have been particularly illuminating. These individuals suffer from a severe immunodeficiency characterized by life-threatening viral infections, a direct consequence of the impaired ability of their T and B cells to proliferate upon antigen receptor stimulation.[1][3][4]

Upon activation via the T-cell receptor (TCR), T cells undergo a dramatic metabolic shift to support clonal expansion. A key feature of this shift is the rapid upregulation of CTPS1 expression.[3][4] In resting T cells, CTPS1 levels are low, while CTPS2 is readily detectable.[4] However, following TCR activation, CTPS1 expression is strongly induced and sustained, whereas CTPS2 expression is induced to a lesser extent.[4] This upregulation of CTPS1 is critical to increase the intracellular CTP pools necessary for DNA and RNA synthesis during proliferation.[5] In the absence of functional CTPS1, activated T cells exhibit decreased CTP levels and are arrested in the G1 phase of the cell cycle, leading to a failure to proliferate.[4] Similarly, CTPS1 is upregulated in B cells following activation through the B-cell receptor (BCR), and its deficiency impairs their proliferative capacity.[4]

Importantly, CTPS2 cannot compensate for the loss of CTPS1 in lymphocytes.[6] This non-redundant function of CTPS1 in the immune system is highlighted by the fact that individuals with CTPS1 deficiency do not present with other major clinical phenotypes, suggesting that CTPS2 is sufficient for CTP synthesis in other tissues.[1]

The Role of CTPS2: A Non-Essential Player in Lymphocyte Proliferation

In contrast to CTPS1, CTPS2 appears to have a more modest and non-essential role in lymphocyte proliferation. While CTPS2 is expressed in lymphocytes, its levels do not increase as dramatically as CTPS1 upon activation.[4] Studies using cell lines have shown that while the inactivation of CTPS1 in Jurkat T cells (which do not express CTPS2) completely abrogates their ability to proliferate, the role of CTPS2 in other cell lines that express both isoforms is less critical when CTPS1 is present.[6][7] In HEK cells, which express both CTPS1 and CTPS2, the loss of CTPS1 leads to a significant decrease in proliferation, while the loss of CTPS2 has a minimal effect.[7] However, in the absence of CTPS1, CTPS2 becomes essential for the residual proliferation observed in these cells.[7] This suggests a partial redundancy in non-lymphoid cells, which is not observed in lymphocytes.

Recent research has also implicated CTPS2 in chronic lymphocytic leukemia (CLL), where its overexpression is associated with undesired prognostic indicators and attenuated cell proliferation upon its downregulation.[8] This suggests that in certain pathological contexts within the lymphoid lineage, CTPS2 may play a more significant role.

Biochemical and Regulatory Differences Between CTPS1 and CTPS2

The differential roles of CTPS1 and CTPS2 in lymphocyte proliferation can be attributed to differences in their enzymatic activity and regulation.

-

Enzymatic Activity: In vitro studies have demonstrated that CTPS1 has a higher intrinsic enzymatic activity compared to CTPS2.[7] This higher efficiency in CTP production likely contributes to its ability to meet the high metabolic demands of proliferating lymphocytes.

-

Feedback Inhibition: CTPS1 is less sensitive to feedback inhibition by the product, CTP, compared to CTPS2.[5][9] This allows CTPS1 to continue producing CTP even when intracellular levels are rising, a crucial feature for expanding the CTP pool during rapid cell division.[5]

-

Quaternary Structure and Regulation: Both CTPS1 and CTPS2 form active tetramers from inactive dimers. These tetramers can further assemble into filamentous structures called cytoophidia, a process influenced by substrate and product availability.[2][6] While the precise role of cytoophidia is still under investigation, they are thought to be involved in regulating enzyme activity and stability. There are differences in the filament structures of CTPS1 and CTPS2, which may contribute to their distinct regulation.[10] Furthermore, CTPS1 and CTPS2 can interact, and the association of CTPS2 with CTPS1 has been shown to decrease the enzymatic activity of the complex and increase its sensitivity to CTP feedback inhibition.[11][12]

Data Presentation: Quantitative Analysis of CTPS1 and CTPS2

The following tables summarize key quantitative data from the literature regarding the expression, enzymatic activity, and inhibition of CTPS1 and CTPS2.

| Table 1: Relative mRNA Expression of CTPS1 and CTPS2 in Lymphocytes | |

| Cell Type | Condition |

| Resting T Cells | - |

| Activated T Cells (anti-CD3/CD28) | - |

| Activated B Cells (anti-BCR + CpG) | - |

Data compiled from Martin et al., 2014.[4]

| Table 2: Enzymatic Properties of Human CTPS1 and CTPS2 | |

| Parameter | CTPS1 |

| Intrinsic Enzymatic Activity | Higher |

| CTP Feedback Inhibition (IC50) | Higher (less sensitive) |

Data compiled from Minet et al., 2023 and Lynch et al., 2021.[5][7]

| Table 3: Effect of CTPS1 Inhibitors on Lymphocyte Proliferation | |

| Inhibitor | Cell Line |

| STP938 | T-cell derived cell lines |

| R80 | Jurkat cells |

| T35 | Jurkat cells |

Data compiled from Roberts et al., 2024 and Lynch et al., 2021.[5][13]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of CTPS1 and CTPS2 in lymphocyte proliferation.

Lymphocyte Proliferation Assay

This assay measures the extent of lymphocyte division in response to stimuli.

-

Cell Isolation: Primary T and B lymphocytes are isolated from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture and Stimulation: Lymphocytes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Proliferation is induced by stimulating T cells with anti-CD3 and anti-CD28 antibodies, or by stimulating B cells with anti-IgM and CpG oligonucleotides.

-

Measurement of Proliferation:

-

[3H]-Thymidine Incorporation: Cells are pulsed with radioactive thymidine, which is incorporated into the DNA of dividing cells. The amount of incorporated radioactivity is measured using a scintillation counter and is proportional to the level of cell proliferation.

-

CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division. The progressive halving of fluorescence intensity with each cell division is analyzed by flow cytometry.

-

-

Inhibitor Studies: To assess the effect of CTPS1/2 inhibitors, cells are pre-incubated with the compound at various concentrations before stimulation. The proliferation is then measured as described above. A rescue experiment can be performed by adding exogenous cytidine to the culture to bypass the de novo synthesis pathway.

Western Blotting for CTPS1 and CTPS2 Expression

This technique is used to detect and quantify the protein levels of CTPS1 and CTPS2.

-

Cell Lysis: Resting and activated lymphocytes are lysed in a buffer containing detergents and protease inhibitors to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for CTPS1 and CTPS2. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The band intensity, which corresponds to the protein level, can be quantified using densitometry software. A loading control protein (e.g., actin or GAPDH) is used to normalize the data.

CRISPR-Cas9 Mediated Gene Inactivation

This gene-editing technique allows for the specific knockout of CTPS1 and/or CTPS2 genes in cell lines.

-

Guide RNA (gRNA) Design and Cloning: gRNAs targeting specific exons of the CTPS1 or CTPS2 gene are designed and cloned into a vector that also expresses the Cas9 nuclease.

-

Transfection and Selection: The gRNA/Cas9 expression vector is introduced into a lymphocyte cell line (e.g., Jurkat or a B-cell line) using transfection or lentiviral transduction. Cells that have successfully incorporated the vector are selected using an antibiotic resistance marker or a fluorescent reporter.

-

Clonal Isolation and Validation: Single-cell clones are isolated and expanded. The successful knockout of the target gene is validated by sequencing the genomic DNA to confirm the presence of insertions or deletions (indels) at the target site and by western blotting to confirm the absence of the protein.

-

Phenotypic Analysis: The proliferative capacity and other cellular functions of the knockout cell lines are then compared to the wild-type parental cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.

Caption: TCR activation upregulates CTPS1 for CTP synthesis and proliferation.

Caption: Workflow for measuring lymphocyte proliferation.

Caption: Distinct roles of CTPS1 and CTPS2 in different cell types.

Conclusion and Future Directions

The distinct roles of CTPS1 and CTPS2 in lymphocyte proliferation are now well-established, with CTPS1 emerging as a critical and non-redundant enzyme for the adaptive immune response. Its specific upregulation and unique enzymatic properties make it an attractive therapeutic target. The development of selective CTPS1 inhibitors holds great promise for the treatment of autoimmune diseases and lymphoid malignancies, potentially offering a more targeted immunomodulatory approach with fewer off-target effects compared to broadly acting immunosuppressants.[13][14][15]

Future research should continue to unravel the intricate regulatory mechanisms that govern the differential expression and activity of CTPS1 and CTPS2 in various lymphocyte subsets and disease states. A deeper understanding of the structure and function of the CTPS1/CTPS2 heteromeric complexes will provide further insights into their regulation. Moreover, the clinical development of CTPS1 inhibitors will be crucial to validate this enzyme as a therapeutic target in humans and to define its full potential in treating a range of immunological disorders and cancers.

References

- 1. CTP synthase 1 - Wikipedia [en.wikipedia.org]

- 2. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]

- 8. CTP synthase 2 predicts inferior survival and mediates DNA damage response via interacting with BRCA1 in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Coupled structural transitions enable highly cooperative regulation of human CTPS2 filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CTPS2 regulates CTP synthetase activity by interacting with CTPS1 | Life Science Alliance [life-science-alliance.org]

- 12. researchgate.net [researchgate.net]

- 13. Targeting Lymphomas and Leukemias: The Therapeutic Potential of STP938, a Selective CTPS1 Inhibitor [synapse.patsnap.com]

- 14. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

The Structure-Activity Relationship of CTP Synthetase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for CTP Synthetase-IN-1, a potent, orally active inhibitor of cytidine 5'-triphosphate synthetase (CTPS). This compound, also identified as compound 27 in its discovery publication, is a pan-selective inhibitor of both human CTPS isoforms, CTPS1 and CTPS2, which are critical enzymes in the de novo pyrimidine synthesis pathway.[1][2][3] This guide will detail the quantitative SAR data, relevant experimental protocols, and the underlying biological pathways, offering a comprehensive resource for professionals in drug discovery and development.

Introduction to CTP Synthetase as a Therapeutic Target

Cytidine 5'-triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[4] The de novo synthesis of CTP is catalyzed by CTP synthetase, which converts uridine 5'-triphosphate (UTP) to CTP using glutamine as a nitrogen source in an ATP-dependent reaction. In humans, two isoforms, CTPS1 and CTPS2, perform this function.

While CTPS2 is broadly expressed, CTPS1 expression is typically low in resting cells but is rapidly upregulated in activated lymphocytes to meet the high demand for nucleotides required for proliferation.[4] This dependency makes CTPS1 a compelling therapeutic target for diseases driven by aberrant lymphocyte proliferation, such as autoimmune disorders and certain cancers.[4][5] this compound was developed as a potent inhibitor of this pathway.[1][2][3]

Structure-Activity Relationship (SAR) of this compound

The development of this compound stemmed from a high-throughput screening campaign that identified a weakly active initial hit. Subsequent chemical optimization led to the discovery of a novel chemotype, 2-(alkylsulfonamido)thiazol-4-yl)acetamides, with significant potency. This compound emerged as the lead compound from this series, demonstrating potent inhibition of CTPS1 and CTPS2 and favorable oral bioavailability.[1][3][6]

The following table summarizes the SAR data for key compounds in the optimization process, leading to this compound (Compound 27). The core scaffold consists of a central thiazole ring linked to a sulfonamide group and an acetamide group. Modifications focused on the sulfonamide alkyl group (R1) and the terminal phenyl ring of the acetamide (R2).

| Compound ID | R1 Group (Sulfonamide) | R2 Group (Acetamide) | hCTPS1 IC50 (µM) | Jurkat Cell IC50 (µM) |

| 1a | Methyl | 3-chlorophenyl | 2.3 | >200 |

| 1b | Ethyl | 3-chlorophenyl | 0.18 | >200 |

| 1e | Cyclopropyl | 3-chlorophenyl | 0.25 | 17 |

| 4 | Cyclopropyl | 3-chlorophenyl (N-methylated) | 0.57 | 6.9 |

| 27 (this compound) | Cyclopropyl | 5-(6-(trifluoromethyl)pyrazin-2-yl)pyridin-2-yl | 0.032 | Not specified |

Data extracted from Novak et al., J Med Chem. 2022.[6]

Key SAR Insights:

-

Sulfonamide Group (R1): Exploration of the alkyl group on the sulfonamide revealed that small, cyclic groups were favorable. The initial methyl group (Compound 1a ) provided weak activity. Switching to an ethyl group (Compound 1b ) improved enzymatic inhibition by over 10-fold. The cyclopropyl group (Compound 1e ) maintained high potency and was selected for further optimization.

-

Acetamide Amine: Methylation of the acetamide nitrogen (Compound 4 ) led to a slight decrease in enzymatic potency but improved cellular activity, likely due to altered physicochemical properties.

-

Terminal Ring System (R2): The most significant gains in potency were achieved by modifying the terminal phenyl ring. Replacing the simple 3-chlorophenyl group of the early compounds with a more complex and polar 5-(6-(trifluoromethyl)pyrazin-2-yl)pyridin-2-yl moiety resulted in this compound (Compound 27 ), a highly potent inhibitor with an IC50 of 32 nM against human CTPS1.[2]

Signaling and Metabolic Pathways

CTP synthetase plays a central role in nucleotide metabolism, which is tightly linked to cell proliferation signaling. In lymphocytes, activation through the T-cell receptor (TCR) triggers a cascade of downstream signaling that upregulates metabolic pathways, including de novo pyrimidine synthesis, to support clonal expansion.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of CTP Synthetase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of CTP Synthetase-IN-1, a potent inhibitor of cytidine 5'-triphosphate synthetase (CTPS). This document details the biochemical and cellular assays employed to elucidate its mechanism of action and quantify its inhibitory activity. The provided experimental protocols and data summaries are intended to serve as a valuable resource for researchers in the fields of drug discovery and cancer biology.

Introduction to CTP Synthetase and its Inhibition

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[1][2][3] The de novo synthesis of CTP is catalyzed by CTP synthetase (CTPS), which converts uridine triphosphate (UTP) to CTP using either L-glutamine or ammonia as a nitrogen source.[1][3] In humans, two isozymes of CTPS exist, CTPS1 and CTPS2, which are encoded by the CTPS1 and CTPS2 genes, respectively.[1] While both isoforms are widely expressed, CTPS1 plays a crucial role in the proliferation of activated lymphocytes, making it an attractive target for immunosuppressive and anti-cancer therapies.[4][5] Upregulated CTPS activity has been observed in various human and rodent tumors.[1]

This compound is an orally active and potent inhibitor of both human CTPS1 and CTPS2.[6][7] Its characterization provides a framework for understanding the therapeutic potential of targeting the CTP synthesis pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various species' CTPS isoforms. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Target Enzyme | Species | IC50 (nM) |

| CTPS1 | Human | 32[6] |

| CTPS2 | Human | 18[6] |

| CTPS1 | Rat | 27[6] |

| CTPS2 | Rat | 23[6] |

| CTPS1 | Mouse | 26[6] |

| CTPS2 | Mouse | 33[6] |

Experimental Protocols

Recombinant CTPS Biochemical Assay

This assay quantifies the enzymatic activity of recombinant CTPS1 and CTPS2 in the presence of an inhibitor. The production of ADP from ATP during the conversion of UTP to CTP is measured.

Materials:

-

Full-length active C-terminal FLAG-His8-tagged CTPS1 (1-591) and CTPS2 (1-586)[4]

-

Substrates: UTP, ATP, L-glutamine

-

Assay Buffer: (Specific buffer composition, e.g., Tris-HCl, MgCl2, DTT, pH)

-

This compound

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, add the assay buffer, recombinant CTPS enzyme, and the inhibitor at various concentrations.

-

Initiate the enzymatic reaction by adding the substrates (UTP, ATP, and L-glutamine).

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines, particularly those of lymphoid origin.

Materials:

-

Human cancer cell lines (e.g., JURKAT, a T-cell acute lymphoblastic leukemia cell line)[4]

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or CFSE for flow cytometry)

-

Microplate reader or flow cytometer

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Assess cell proliferation using a chosen method:

-

Luminescent Viability Assay: Add the cell proliferation reagent and measure the luminescence, which is proportional to the number of viable cells.

-

CFSE Staining: For suspension cells, stain with CFSE prior to treatment. After the incubation period, analyze the dilution of the dye by flow cytometry to determine the extent of cell division.

-

-

Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to a vehicle-treated control.

-

Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo synthesis pathway of pyrimidine nucleotides, highlighting the critical step catalyzed by CTP Synthetase.

Caption: De Novo Pyrimidine Biosynthesis Pathway and CTPS Inhibition.

In Vitro Characterization Workflow

This diagram outlines the logical workflow for the in vitro characterization of a CTP Synthetase inhibitor.

Caption: Workflow for In Vitro Characterization of a CTPS Inhibitor.

References

- 1. CTP synthetase - Wikipedia [en.wikipedia.org]

- 2. CTP synthase 1 - Wikipedia [en.wikipedia.org]

- 3. sinobiological.com [sinobiological.com]

- 4. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. targetmol.com [targetmol.com]

An In-depth Technical Guide on the Core Effects of CTP Synthetase-IN-1 on Pyrimidine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[1] The de novo biosynthesis of pyrimidines is a critical pathway for cell proliferation, and its final rate-limiting step is the conversion of uridine triphosphate (UTP) to CTP, a reaction catalyzed by CTP synthetase (CTPS).[2] In humans, two isoforms of this enzyme, CTPS1 and CTPS2, exist. While CTPS2 is broadly expressed, CTPS1 is notably upregulated in activated lymphocytes, making it a key target for immunosuppressive and anti-inflammatory therapies.[3] CTP Synthetase-IN-1, also known as compound 27, is a potent, orally active pan-inhibitor of both CTPS1 and CTPS2, demonstrating significant potential in preclinical models of inflammation.[4][5] This technical guide provides a comprehensive overview of the effects of this compound on pyrimidine biosynthesis, including its inhibitory activity, relevant experimental protocols, and the signaling pathways involved.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified against multiple species' CTP synthetase isoforms and in cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of CTP Synthetase by this compound

| Target Enzyme | IC50 (nM) |

| Human CTPS1 | 32[4] |

| Human CTPS2 | 18[4] |

| Rat CTPS1 | 27[4] |

| Rat CTPS2 | 23[4] |

| Mouse CTPS1 | 26[4] |

| Mouse CTPS2 | 33[4] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (μM) |

| Jurkat (Human T-cell leukemia) | Proliferation Assay | Data not explicitly found for compound 27, but related compounds show single-digit μM activity. |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome |

| Mouse Collagen-Induced Arthritis (CIA) | 10-50 mg/kg, p.o., twice daily for 18 days | Significant improvements in disease severity indicators.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on established methods for evaluating CTP synthetase inhibitors.

Protocol 1: Recombinant Human CTPS1/CTPS2 Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against recombinant human CTPS1 and CTPS2.

1. Reagents and Materials:

-

Recombinant human CTPS1 and CTPS2 enzymes

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% BSA

-

Substrates: ATP, UTP, L-glutamine

-

Allosteric Activator: GTP

-

This compound (or test compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

2. Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the test compound dilutions.

-

Add the CTPS enzyme (CTPS1 or CTPS2) to each well.

-

Initiate the enzymatic reaction by adding a mixture of ATP, UTP, L-glutamine, and GTP. The final concentrations should be optimized around the Km values for each substrate.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the enzyme activity.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (Jurkat Cells)

This protocol describes a method to assess the effect of this compound on the proliferation of a human T-cell line.

1. Reagents and Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin

-

This compound dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom plates

2. Procedure:

-

Seed Jurkat cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium from a DMSO stock.

-

Add the compound dilutions to the wells containing the cells. Include a DMSO-only control.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Calculate the percentage of proliferation inhibition relative to the DMSO control and determine the IC50 value.

Protocol 3: Measurement of Intracellular CTP Pools

This protocol provides a general workflow for quantifying the impact of this compound on cellular CTP levels.

1. Reagents and Materials:

-

Cell line of interest (e.g., Caco-2, Jurkat)

-

This compound

-

Methanol, water, and formic acid (LC-MS grade)

-

Internal standards (e.g., 13C-labeled CTP)

-

LC-MS/MS system

2. Procedure:

-

Culture cells to a desired confluency and treat with various concentrations of this compound or a vehicle control for a specified time.

-

Rapidly wash the cells with ice-cold saline.

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the metabolite extract using LC-MS/MS. Separation is typically achieved on a reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Quantify the CTP levels by comparing the peak area of endogenous CTP to that of a known concentration of an internal standard.[6]

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathway and experimental processes is essential for a clear understanding of the inhibitor's role and its evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. CTP synthetase - Wikipedia [en.wikipedia.org]

- 3. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Collection - Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 6. journals.asm.org [journals.asm.org]

Preclinical Data for CTP Synthetase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data for CTP Synthetase-IN-1, a potent, orally active inhibitor of cytidine 5'-triphosphate synthetase (CTPS). This document summarizes the compound's mechanism of action, in vitro potency, and the experimental methodologies employed in its preclinical evaluation.

Introduction

This compound is a novel small molecule inhibitor targeting both isoforms of CTP synthetase, CTPS1 and CTPS2. These enzymes catalyze the final, rate-limiting step in the de novo biosynthesis of pyrimidine nucleotides, the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP).[1] CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids, and its availability is critical for rapidly proliferating cells.[1] Consequently, the inhibition of CTPS presents a promising therapeutic strategy for diseases characterized by aberrant cell proliferation, such as cancer and inflammatory conditions.[2][3]

Mechanism of Action

This compound acts as a pan-inhibitor of CTP synthetase, targeting both CTPS1 and CTPS2.[4] By blocking the production of CTP, the compound is expected to deplete the intracellular pool of this essential nucleotide, thereby impeding DNA and RNA synthesis and ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.[5] This mechanism is particularly relevant in lymphocytes and certain cancer cells that are highly dependent on the de novo pyrimidine synthesis pathway.[6]

Data Presentation

In Vitro Potency

This compound has demonstrated potent inhibitory activity against both human and rodent CTP synthetase isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | Species | IC50 (nM) |

| CTPS1 | Human | 32[7] |

| CTPS2 | Human | 18[7] |

| CTPS1 | Rat | 27[7] |

| CTPS2 | Rat | 23[7] |

| CTPS1 | Mouse | 26[7] |

| CTPS2 | Mouse | 33[7] |

Experimental Protocols

CTP Synthetase Enzymatic Assay

A detailed protocol for determining the enzymatic activity of CTP synthetase and the inhibitory potential of compounds like this compound has been described. This assay quantifies the production of CTP from UTP and glutamine.

Materials:

-

Recombinant CTP synthetase (CTPS1 or CTPS2)

-

Assay Buffer: 50 mM HEPES (pH 8.0), 5 mM KCl, 20 mM MgCl2, 1 mM DTT, 0.01% Tween-20

-

Substrates: Adenosine triphosphate (ATP), Uridine triphosphate (UTP), L-Glutamine

-

Allosteric Activator: Guanosine triphosphate (GTP)

-

Test Compound (this compound) dissolved in DMSO

-

Stop Solution: 1% Formic Acid

Procedure:

-

Prepare the assay reaction mixture containing assay buffer, recombinant CTPS enzyme, ATP, UTP, and GTP.

-

Add the test compound (this compound) at various concentrations to the reaction mixture. An equivalent volume of DMSO is used as a vehicle control.

-

Initiate the enzymatic reaction by adding L-Glutamine.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of CTP produced using a suitable analytical method, such as RapidFire mass spectrometry.

-

Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Collagen-Induced Arthritis (CIA) Model

While specific quantitative results for this compound in the CIA model are not publicly available, the compound has been evaluated in this well-established animal model of rheumatoid arthritis.[4][8] The general methodology for this model is as follows:

Animals:

-

Male DBA/1 mice are commonly used as they are highly susceptible to CIA.[9]

Induction of Arthritis:

-

An emulsion is prepared by mixing bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).[9]

-

On day 0, mice are immunized intradermally at the base of the tail with the collagen/CFA emulsion.[9]

-

A booster immunization with type II collagen emulsified in Incomplete Freund's Adjuvant is typically administered on day 21.

Treatment:

-

This compound (referred to as compound 27 in some literature) was administered orally (p.o.) twice daily (BID) at a dose of 10 mg/kg for 18 days.[7]

Assessment of Arthritis:

-

The development and severity of arthritis are monitored by visually scoring the paws for signs of inflammation, including erythema and swelling. A common scoring system ranges from 0 (normal) to 4 (severe erythema and swelling of the entire paw) for each paw, with a maximum total score of 16 per mouse.[10]

-

Paw thickness can also be measured using calipers as a quantitative measure of inflammation.[9]

The reported outcome for this compound in this model was "significant pharmacological responses" and "improvements in specific indicators of disease severity".[7]

Mandatory Visualizations

De Novo Pyrimidine Synthesis Pathway

The following diagram illustrates the de novo synthesis pathway for pyrimidine nucleotides, highlighting the critical step catalyzed by CTP synthetase and the point of inhibition by this compound.

References

- 1. CTP synthase 1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Step Pharma publishes data identifying the key role of CTP Synthase 1 in haematological malignancies - Step Pharma [step-ph.com]

- 4. Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CTP synthase 2 predicts inferior survival and mediates DNA damage response via interacting with BRCA1 in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Remission of collagen-induced arthritis is associated with high levels of transforming growth factor-β expression in the joint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: CTP Synthetase-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro assessment of CTP Synthetase-IN-1, a potent inhibitor of CTP Synthetase (CTPS). The following sections include quantitative data presentation, a comprehensive experimental protocol, and visualizations of the enzymatic pathway and experimental workflow.

Data Presentation

This compound is a potent inhibitor of both human and rodent CTP Synthetase isoforms.[1][2] The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.

| Target Enzyme | Species | IC50 (nM) |

| CTPS1 | Human | 32 |

| CTPS2 | Human | 18 |

| CTPS1 | Rat | 27 |

| CTPS2 | Rat | 23 |

| CTPS1 | Mouse | 26 |

| CTPS2 | Mouse | 33 |

CTP Synthetase Signaling Pathway

CTP Synthetase (CTPS) is a crucial enzyme responsible for the de novo biosynthesis of cytidine triphosphate (CTP).[3][4] This reaction is the final and rate-limiting step in the pathway.[4] The enzyme utilizes uridine triphosphate (UTP) as a substrate, converting it to CTP through the consumption of ATP and glutamine, which serves as the nitrogen donor.[4][5] Guanosine triphosphate (GTP) acts as an allosteric activator of the enzyme.[4] CTP itself is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[4]

Experimental Protocols

The following protocols describe in vitro assays to determine the activity of CTP Synthetase and the inhibitory potential of this compound. The primary method is a continuous spectrophotometric assay that measures the production of CTP.

Spectrophotometric Assay for CTP Synthetase Activity

This assay continuously monitors the conversion of UTP to CTP by measuring the increase in absorbance at 291 nm.[6]

Materials and Reagents:

-

Purified recombinant human CTPS1 or CTPS2

-

This compound

-

Tris-HCl buffer

-

MgCl₂

-

DTT (Dithiothreitol)

-

ATP (Adenosine 5'-triphosphate)

-

UTP (Uridine 5'-triphosphate)

-

L-Glutamine

-

GTP (Guanosine 5'-triphosphate)

-

DMSO (Dimethyl sulfoxide)

-

384-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 291 nm

Assay Buffer Preparation:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

1 mM DTT

Standard Reaction Mixture:

The final concentrations for the standard reaction are as follows. Prepare master mixes for reactions with and without the inhibitor.

| Component | Final Concentration |

| Tris-HCl, pH 7.5 | 50 mM |

| MgCl₂ | 10 mM |

| DTT | 1 mM |

| L-Glutamine | 2 mM |

| GTP | 0.1 mM |

| ATP | 2 mM |

| UTP | 2 mM |

| CTPS Enzyme | Appropriate dilution |

| This compound | Variable concentrations |

Experimental Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, ATP, UTP, L-Glutamine, and GTP at 2x the final concentration.

-

Plate Setup:

-

Add the desired volume of the serially diluted this compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.

-

Add the 2x reaction master mix to all wells.

-

Add purified CTPS enzyme to all wells to initiate the reaction. The final reaction volume is typically 0.2 mL.

-

-

Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C or 37°C. Measure the increase in absorbance at 291 nm over time. The initial rates are determined from the linear portion of the absorbance versus time data.[6]

-

Data Analysis:

-

Calculate the reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Alternative Assay Methods

RapidFire Mass Spectrometry Assay:

This high-throughput method directly measures the production of CTP.

Reaction Conditions for CTPS1:

-

50 nM CTPS1

-

120 µM ATP

-

160 µM UTP

-

60 µM GTP

-

100 µM L-Glutamine[7]

Reaction Conditions for CTPS2:

-

50 nM CTPS2

-

80 µM ATP

-

150 µM UTP

-

60 µM GTP

-

40 µM L-Glutamine[7]

The reaction is carried out in a buffer containing 50 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM KCl, 2 mM DTT, and 0.01% Pluronic F-127.[7]

ADP-Glo™ Kinase Assay:

This luminescence-based assay quantifies the amount of ADP produced, which is directly proportional to the enzyme activity.

Reaction Conditions:

-

300 nM CTPS

-

600 µM ATP

-

200 µM UTP

-

30 µM GTP

-

100 µM glutamine[7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the IC50 of this compound using the spectrophotometric assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]

- 6. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]

- 7. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: CTP Synthetase-IN-1 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for conducting cell-based assays with CTP Synthetase-IN-1, a potent inhibitor of CTP Synthetase (CTPS). This document outlines the mechanism of action, key quantitative data, experimental protocols, and visual workflows to facilitate the use of this compound in research and drug development.

Introduction

Cytidine triphosphate (CTP) is an essential nucleotide required for the synthesis of DNA, RNA, and phospholipids.[1][2][3] The de novo synthesis of CTP from uridine triphosphate (UTP) is a critical rate-limiting step catalyzed by the enzyme CTP synthetase (CTPS).[1][4] In humans, two isoforms of this enzyme, CTPS1 and CTPS2, exist.[4][5] While CTPS2 is broadly expressed, CTPS1 is notably upregulated in activated lymphocytes, making it a key target for immunosuppressive therapies and in the treatment of certain cancers.[6][7] this compound is a potent and orally active inhibitor of both human CTPS1 and CTPS2.[8]

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of CTPS1 and CTPS2. This inhibition blocks the conversion of UTP to CTP, thereby depleting the intracellular pool of CTP.[9] This depletion has profound effects on cellular processes that are highly dependent on nucleotide availability, such as DNA replication and cell proliferation.[5][9] Consequently, in rapidly dividing cells like activated lymphocytes or cancer cells, inhibition of CTPS leads to cell cycle arrest and a reduction in proliferation.[10]

Data Presentation

Quantitative Data for this compound

| Parameter | Species | Target | Value | Reference |

| IC50 | Human | CTPS1 | 32 nM | [8] |

| IC50 | Human | CTPS2 | 18 nM | [8] |

| IC50 | Rat | CTPS1 | 27 nM | [8] |

| IC50 | Rat | CTPS2 | 23 nM | [8] |

| IC50 | Mouse | CTPS1 | 26 nM | [8] |

| IC50 | Mouse | CTPS2 | 33 nM | [8] |

| In Vivo Activity | Mouse | Collagen-Induced Arthritis Model | Significant pharmacological response at 10-50 mg/kg (p.o., twice daily) | [8] |

Signaling Pathway and Experimental Workflow

CTP Synthesis Pathway and Inhibition

The following diagram illustrates the de novo pyrimidine synthesis pathway, highlighting the role of CTP Synthetase and the point of inhibition by this compound.

Caption: Inhibition of CTP Synthetase by this compound blocks CTP production.

General Workflow for a Cell-Based Proliferation Assay

This diagram outlines the typical experimental workflow for assessing the effect of this compound on cell proliferation.

Caption: Workflow for assessing antiproliferative effects of this compound.

Experimental Protocols

Protocol 1: Cell Proliferation Assay Using Resazurin

This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.

Materials:

-

Cell line of interest (e.g., Jurkat for lymphocytes, or a cancer cell line with high proliferation like EHEB or MEC-1)[10]

-

Complete cell culture medium

-

This compound

-

Cytidine (for rescue experiments)[11]

-

Resazurin sodium salt solution

-

96-well clear-bottom black plates

-

Multichannel pipette

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from low nanomolar to micromolar.

-

For rescue experiments, prepare a set of wells that will also receive cytidine (e.g., at a final concentration of 100 µM).[11]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control (DMSO) wells.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.

-

-

Resazurin Assay:

-

Prepare a working solution of resazurin in PBS or culture medium.

-

Add 10 µL of the resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium only).

-

Normalize the fluorescence values to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Protocol 2: Western Blot for CTPS Expression

This protocol can be used to verify the expression levels of CTPS1 and CTPS2 in the cell lines being used.

Materials:

-

Cell line of interest

-

RIPA buffer with protease and phosphatase inhibitors[10]

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against CTPS1 and CTPS2[10]

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash cultured cells with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CTPS1, CTPS2, and a loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities relative to the loading control.

-

Storage and Handling

This compound should be stored as a solid at -20°C. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Avoid repeated freeze-thaw cycles.

References

- 1. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. CTP synthetase - Wikipedia [en.wikipedia.org]

- 5. life-science-alliance.org [life-science-alliance.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]

- 10. CTP synthase 2 predicts inferior survival and mediates DNA damage response via interacting with BRCA1 in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CTP Synthetase-IN-1 in Lymphocyte Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTP Synthetase (CTPS) is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the ATP-dependent conversion of UTP to CTP. CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids, making it indispensable for rapidly dividing cells.[1][2][3] Lymphocytes, upon activation, undergo intense proliferation, which requires a substantial increase in CTP production.[1][4] Humans express two isoforms of CTPS, CTPS1 and CTPS2.[5] While CTPS2 is ubiquitously expressed, CTPS1 is significantly upregulated in activated lymphocytes and is crucial for their proliferation.[1][2] This makes CTPS1 an attractive target for immunosuppressive therapies and for the treatment of hematological malignancies.[4][6]

CTP Synthetase-IN-1 is a potent, orally active inhibitor of both human CTP Synthetase 1 (CTPS1) and CTP Synthetase 2 (CTPS2).[7] Its ability to block the de novo synthesis of CTP leads to the inhibition of lymphocyte proliferation, highlighting its potential for research and therapeutic development in immunology and oncology.[8] These application notes provide detailed protocols for utilizing this compound in lymphocyte proliferation assays.

Mechanism of Action

This compound inhibits the enzymatic activity of CTPS1 and CTPS2, thereby blocking the final and rate-limiting step in the de novo synthesis of CTP.[5] In activated lymphocytes, which rely heavily on this pathway to meet the high demand for nucleotides during proliferation, this inhibition leads to a depletion of the intracellular CTP pool. The lack of sufficient CTP impairs DNA and RNA synthesis, resulting in cell cycle arrest and a subsequent block in proliferation.[1][8] The on-target effect of this compound can be demonstrated by a "rescue" experiment, where the addition of exogenous cytidine bypasses the enzymatic block by utilizing the pyrimidine salvage pathway to replenish the CTP pool and restore lymphocyte proliferation.[2][8]

Data Presentation

The following table summarizes the inhibitory activity of this compound against human and rodent CTPS enzymes. This data is essential for determining the appropriate concentration range for in vitro experiments.

| Enzyme Target | Species | IC50 (nM) | Reference |

| CTPS1 | Human | 32 | [7] |

| CTPS2 | Human | 18 | [7] |

| CTPS1 | Rat | 27 | [7] |

| CTPS2 | Rat | 23 | [7] |

| CTPS1 | Mouse | 26 | [7] |

| CTPS2 | Mouse | 33 | [7] |

Table 1: Inhibitory concentration (IC50) values of this compound against various CTPS enzymes.

Mandatory Visualizations

Caption: Signaling pathway of CTP synthesis and its inhibition.

Caption: Experimental workflow for a lymphocyte proliferation assay.

Experimental Protocols

Protocol 1: MTT Assay for Lymphocyte Proliferation

This protocol uses the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by metabolically active cells as an indicator of proliferation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound (stock solution in DMSO)

-

Anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA) for stimulation

-

Cytidine (stock solution in sterile water or PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate Seeding: Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well plate.

-

Inhibitor and Rescue Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Add 50 µL of the diluted inhibitor to the appropriate wells.

-

For the cytidine rescue group, prepare a solution of this compound at a fixed concentration (e.g., 10x the IC50) with and without a high concentration of cytidine (e.g., 200 µM).[8] Add 50 µL of these solutions to the respective wells.

-

Include vehicle control wells (DMSO, final concentration ≤ 0.1%).

-

-

Lymphocyte Stimulation: Add 50 µL of the stimulating agent (e.g., anti-CD3/CD28 beads or PHA at a pre-determined optimal concentration) to all wells except for the unstimulated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove 150 µL of the supernatant and add 150 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: [³H]-Thymidine Incorporation Assay

This protocol measures the incorporation of radiolabeled thymidine into newly synthesized DNA during cell proliferation.[9]

Materials:

-

Same as Protocol 1, with the following additions:

-

[³H]-Thymidine (1 mCi/mL)

-

Cell harvester

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Cell Preparation, Seeding, Treatment, and Stimulation: Follow steps 1-4 from Protocol 1.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Radiolabeling: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter. The results are expressed as counts per minute (CPM).

Data Analysis

-

Calculate Percent Inhibition:

-